1,4-Bis(4-Cyanostyryl)Benzene
Overview
Description
4,4’-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] is an organic compound with the molecular formula C24H16N2 It is known for its unique structure, which includes two benzonitrile groups connected by a 1,4-phenylene bridge through ethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] typically involves the reaction of 1,4-phenylenediacetonitrile with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium methoxide in methanol, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4,4’-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which 4,4’-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] exerts its effects depends on its application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, which allows it to function as a semiconductor. In biological research, the compound may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-cyanostyryl)benzene: Similar in structure but with different substituents.
4,4’-(1,4-Phenylenedi-2,1-ethenediyl)bis[p-methoxybenzonitrile]: Contains methoxy groups, which alter its electronic properties.
Uniqueness
4,4’-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] is unique due to its specific structure, which provides distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electronic behavior, such as in organic semiconductors and photovoltaic cells.
Properties
IUPAC Name |
4-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAMJMIIHTGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207978 | |
Record name | 4,4′-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13001-40-6 | |
Record name | 4,4′-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13001-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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